molecular formula C7H12N4 B13256047 6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine

6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine

Cat. No.: B13256047
M. Wt: 152.20 g/mol
InChI Key: KLDLJJRSWZYEFL-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine (Molecular Formula: C7H12N4) is a versatile fused bicyclic heterocycle that serves as a critical synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery . The pyrrolo[3,4-c]pyrazole core is a [5,5]-fused ring system of significant interest for exploring innovative chemical spaces and designing novel bioactive molecules . This amine-functionalized building block is particularly valuable for the synthesis of more complex derivatives, exemplified by its use in the development of potent inhibitors such as PF-3758309, a pyrrolo[3,4-c]pyrazole-carboxamide compound that acts as a potent pan-PAK (p21-activated kinase) inhibitor with anti-cancer properties . Its application extends to patented pharmaceutical compounds, where it forms the core structure of 3-amido-pyrrolo[3,4-c]pyrazole-5-carbaldehyde derivatives investigated for therapeutic potential . The scaffold's utility is further demonstrated by its role in palladium-catalyzed cross-coupling reactions, enabling efficient C-C and C-N bond formation to create diverse libraries of functionalized molecules for biological screening . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c1-7(2)5-4(3-9-7)6(8)11-10-5/h9H,3H2,1-2H3,(H3,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDLJJRSWZYEFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN1)C(=NN2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Cyclization with Subsequent Ring-Opening

This method involves a three-component reaction followed by hydrazine-mediated ring-opening to construct the pyrrolo-pyrazole core:

Procedure :

  • Initial cyclization : React methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with aryl aldehydes and primary amines in ethanol at 80°C for 20 hours. Acetic acid catalyzes the formation of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione intermediates.
  • Ring-opening : Treat the intermediate with hydrazine hydrate in dioxane at reflux. The reaction selectively opens the chromeno-pyrrole ring, yielding 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one.
  • Functionalization : Reduce the ketone group to an amine using sodium borohydride in methanol, followed by methylation at the 6-position with methyl iodide and cesium carbonate.

Key Data :

Parameter Value Source
Yield (intermediate) 72–94%
Reaction Time 20–24 hours
Purity (HPLC) >95%

SN-Ar Reaction with Amino Acids Followed by Reductive Lactamization

This approach exploits nucleophilic aromatic substitution (SN-Ar) to introduce amino acid moieties, followed by cyclization:

Procedure :

  • SN-Ar reaction : React 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole with D,L-α-amino acids (e.g., glycine, alanine) in aqueous sodium bicarbonate. The chloride substituent is replaced by the amino acid’s amine group.
  • Reduction and lactamization : Hydrogenate the nitro group to an amine using 5% Pd/C, inducing spontaneous lactamization to form the pyrrolo-pyrazole framework.
  • Methylation : Introduce methyl groups at the 6-position via alkylation with dimethyl sulfate under basic conditions.

Key Data :

Parameter Value Source
Yield (final product) 65–70%
Catalyst 5% Pd/C
Reaction Medium Ethanol/water

Comparison of Synthetic Routes

Method Advantages Limitations
Multicomponent Cyclization High yields, scalability Requires functionalization steps
SN-Ar/Lactamization Direct amine incorporation Narrow substrate scope

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential antimicrobial, anti-inflammatory, and antiviral activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations

  • 2-Methyl-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine dihydrochloride (): Salt formation improves solubility and bioavailability, critical for in vivo efficacy.

Pharmacological Activity

  • Cmpd A (): A derivative with a tetrahydro-2H-pyran-4-ylmethyl substituent exhibits potent PKCα/β inhibition. Structural modifications here highlight the importance of the pyrrolo-pyrazole core in maintaining ATP-binding affinity while peripheral groups fine-tune selectivity .

Diazolo[3,4-c]pyrazole Analogs

Core Heteroatom Differences

  • 6-Methyl-2H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine (): Replacing the pyrrolo ring with a diazolo system introduces additional nitrogen atoms, altering electron density and hydrogen-bonding capacity. The molecular formula (C₅H₇N₅) reflects a lower carbon/nitrogen ratio compared to the target compound (C₆H₁₂N₄), impacting solubility and metabolic stability .

Thieno[3,4-c]pyrazole Derivatives

Sulfur-Containing Analogs

  • 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (): The thiophene ring introduces sulfur, enhancing π-stacking interactions and altering redox properties. The chlorophenyl group elevates lipophilicity (XLogP3 = 2.2), favoring CNS penetration but risking off-target effects .
  • 2-(4-Fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine (): Fluorine substitution improves metabolic stability and bioavailability via reduced CYP450-mediated oxidation.

Pyrano-Dipyrazole and Pyrazolo-Pyrimidine Systems

Extended Fused Rings

Structural and Functional Comparison Table

Compound Class Example Structure Molecular Formula Key Features Pharmacological Implications
Pyrrolo[3,4-c]pyrazole (Target) 6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine C₆H₁₂N₄ Bicyclic core, methyl groups enhance stability PKC inhibition
Diazolo[3,4-c]pyrazole 6-Methyl-2H,6H-[1,2]diazolo[3,4-c]pyrazol-3-amine C₅H₇N₅ Additional nitrogen atoms increase polarity Potential kinase modulation
Thieno[3,4-c]pyrazole 2-(4-Chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine C₁₁H₉ClN₃S Sulfur atom enhances π-interactions; chlorophenyl boosts lipophilicity CNS-targeted therapies
Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidin-6-amine C₅H₅N₅ Pyrimidine fusion expands conjugation Anticandidate for antiviral agents

Biological Activity

6,6-Dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine (also referred to as pyrrolo[3,4-c]pyrazole) is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C7H12N4
  • Molecular Weight : 225.12 g/mol
  • CAS Number : 398491-61-7

Research indicates that 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine exhibits significant biological activity primarily through its interaction with various molecular targets:

  • DYRK1A Inhibition : The compound has been identified as a potent inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases and cancer. Enzymatic assays have demonstrated nanomolar-level inhibitory activity against DYRK1A, suggesting its potential as a therapeutic agent in conditions where DYRK1A is dysregulated .
  • Anti-inflammatory and Antioxidant Effects : The compound shows promising anti-inflammatory properties as evidenced by its ability to reduce pro-inflammatory responses in microglial cells. It also exhibits antioxidant activities that may contribute to its protective effects against oxidative stress .
  • Antitumor Activity : Several studies have reported the compound's cytotoxic effects on various cancer cell lines. For instance, it has been shown to induce apoptosis and inhibit cell proliferation in A549 lung cancer cells with IC50 values indicating significant potency .

Table 1: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 ValueReference
DYRK1A InhibitionEnzymatic AssaysNanomolar range
Anti-inflammatoryBV2 Microglial CellsSignificant reduction in pro-inflammatory markers
Antitumor ActivityA549 Lung Cancer Cells36.12 µM
Apoptosis InductionHCT116 Cancer Cells0.07 µM

Detailed Findings

  • DYRK1A Inhibition : The compound's design was optimized using artificial intelligence-driven methodologies to enhance its binding affinity to DYRK1A. Subsequent studies confirmed its efficacy in inhibiting this kinase at low concentrations .
  • Antioxidant Properties : The antioxidant capacity was evaluated using Oxygen Radical Absorbance Capacity (ORAC) assays, which demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress markers in treated cells .
  • Cytotoxic Studies : In vitro studies on various cancer cell lines revealed that 6,6-dimethyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine not only inhibited cell growth but also induced apoptosis through intrinsic pathways involving caspase activation .

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